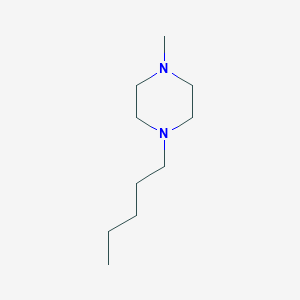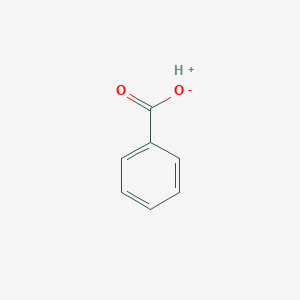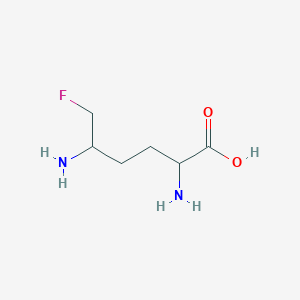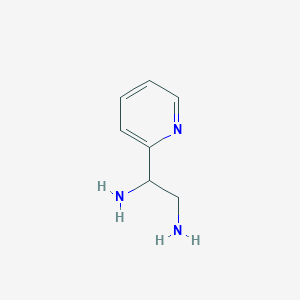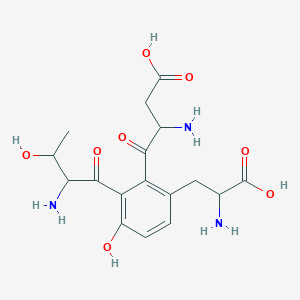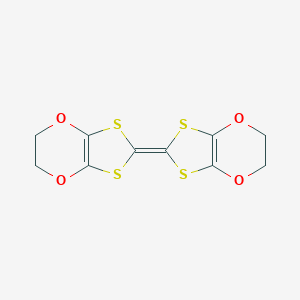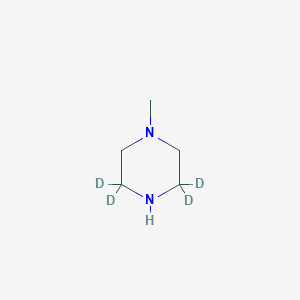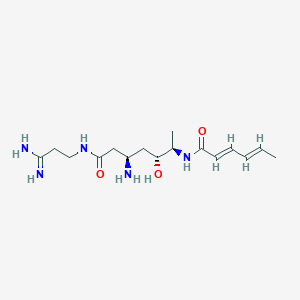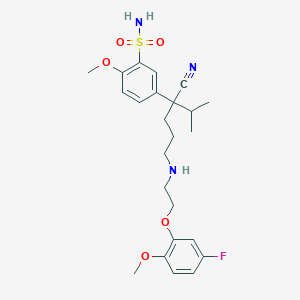
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, also known as Lenvatinib, is a small molecule multi-kinase inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide exerts its anti-tumor activity by inhibiting multiple tyrosine kinases, which are involved in tumor growth and angiogenesis. This compound has been shown to inhibit VEGFR, FGFR, and PDGFR, which are involved in the formation of new blood vessels that supply nutrients and oxygen to the tumor cells. In addition, 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been shown to inhibit other kinases, such as RET and KIT, which are involved in the growth and survival of tumor cells.
Biochemical and Physiological Effects:
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for multiple kinases, which allows for the study of complex signaling pathways involved in tumor growth and angiogenesis. However, this compound also has some limitations, including its poor solubility in water, which may limit its use in certain assays, and its potential toxicity to normal cells, which may require careful optimization of dosing and treatment schedules.
Zukünftige Richtungen
There are several future directions for research on 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, including the development of new formulations that improve its solubility and bioavailability, the identification of new targets and signaling pathways that are affected by this compound, and the investigation of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, and to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesemethoden
The synthesis of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps, including the reaction of 4-(2-aminoethyl)phenol with 2-(5-fluoro-2-methoxyphenoxy)ethyl bromide, followed by the reaction of the resulting compound with 1-isopropyl-4-(4-methyl-3-oxo-1,2-thiazolidin-2-ylidene)piperidine-4-carboxylic acid, and finally, the reaction of the resulting compound with 5-(chlorosulfonyl)-2-methoxybenzenamine. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its anti-tumor activity, and has shown promising results in the treatment of various types of cancer, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. This compound has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Eigenschaften
CAS-Nummer |
125153-61-9 |
|---|---|
Produktname |
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide |
Molekularformel |
C24H32FN3O5S |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
5-[3-cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H32FN3O5S/c1-17(2)24(16-26,18-6-8-21(32-4)23(14-18)34(27,29)30)10-5-11-28-12-13-33-22-15-19(25)7-9-20(22)31-3/h6-9,14-15,17,28H,5,10-13H2,1-4H3,(H2,27,29,30) |
InChI-Schlüssel |
OAXQHJIZJYKTTD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Kanonische SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Synonyme |
5-(1-cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-CFMBS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)


